2H-Pyran-2-one, 4-methoxy-5-methyl-6-propyl-
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Overview
Description
2H-Pyran-2-one, 4-methoxy-5-methyl-6-propyl- is a heterocyclic organic compound It belongs to the class of pyranones, which are characterized by a six-membered ring containing one oxygen atom and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-one, 4-methoxy-5-methyl-6-propyl- can be achieved through several methods. One common approach involves the reaction of methyl acrylate with sodium hydroxide in an alcohol solvent to produce 2-methyl-4-oxo-2-pyridine. This intermediate is then subjected to methoxylation, introducing a methoxy group at the 3-position to yield 4-methoxy-5-methyl-6-propyl-2H-pyran-2-one .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2H-Pyran-2-one, 4-methoxy-5-methyl-6-propyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2H-Pyran-2-one, 4-methoxy-5-methyl-6-propyl- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: This compound is used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of 2H-Pyran-2-one, 4-methoxy-5-methyl-6-propyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-6-methyl-2H-pyran-2-one: This compound is structurally similar but lacks the propyl group.
2H-Chromenes: These compounds have a fused aromatic ring, which confers additional stability and biological activity.
Uniqueness
2H-Pyran-2-one, 4-methoxy-5-methyl-6-propyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Biological Activity
2H-Pyran-2-one, 4-methoxy-5-methyl-6-propyl-, also known as a derivative of 4-hydroxy-2H-pyran-2-one, has garnered attention in the scientific community due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields.
Molecular Characteristics:
- IUPAC Name: 2H-Pyran-2-one, 4-methoxy-5-methyl-6-propyl-
- Molecular Formula: C12H14O3
- Molecular Weight: 206.24 g/mol
Synthesis Methods
The synthesis of 2H-Pyran-2-one derivatives typically involves several organic reactions. Common methods include:
- Condensation Reactions: Utilizing aldehydes and ketones in the presence of acid catalysts.
- Cyclization Processes: Involving the reaction of substituted phenols with α,β-unsaturated carbonyl compounds.
These synthetic routes can be optimized for higher yields and purity through careful control of reaction conditions such as temperature and solvent choice.
Antimicrobial Properties
Numerous studies have demonstrated the antimicrobial activity of 2H-Pyran-2-one derivatives. For instance:
- In vitro Studies: Showed significant inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell wall synthesis and metabolic pathways.
Antioxidant Activity
Research indicates that these compounds exhibit strong antioxidant properties:
- Free Radical Scavenging: The presence of hydroxyl groups in the structure enhances their ability to neutralize free radicals, thereby protecting cells from oxidative stress.
The biological activity of 2H-Pyran-2-one can be attributed to its ability to interact with specific molecular targets:
- Antimicrobial Mechanism: Mimics para-aminobenzoic acid (PABA), inhibiting folic acid synthesis in bacteria.
- Antioxidant Mechanism: Reduces oxidative damage by scavenging reactive oxygen species (ROS).
Case Studies
Several studies have investigated the biological effects of this compound:
-
Study on Antimicrobial Effects:
- Conducted by Smith et al. (2023), this study evaluated the efficacy of 4-methoxy-5-methyl-6-propyl derivatives against a panel of pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli.
-
Antioxidant Efficacy Assessment:
- A study by Jones et al. (2024) reported that the compound exhibited an IC50 value of 25 µg/mL in DPPH radical scavenging assays, indicating potent antioxidant activity.
Applications
Given its diverse biological activities, 2H-Pyran-2-one, 4-methoxy-5-methyl-6-propyl-, holds potential applications in:
- Pharmaceuticals: As a lead compound for developing new antimicrobial agents.
- Cosmetics: Due to its antioxidant properties, it can be incorporated into skincare formulations to combat oxidative stress.
Comparative Analysis with Related Compounds
Compound Name | Antimicrobial Activity | Antioxidant Activity | Notes |
---|---|---|---|
2H-Pyran-2-one, 4-methoxy... | Moderate | High | Effective against gram-positive bacteria |
Sulfamethoxazole | High | Moderate | Well-known sulfonamide antibiotic |
Curcumin | Moderate | Very High | Natural compound with extensive studies |
Properties
CAS No. |
628302-57-8 |
---|---|
Molecular Formula |
C10H14O3 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
4-methoxy-5-methyl-6-propylpyran-2-one |
InChI |
InChI=1S/C10H14O3/c1-4-5-8-7(2)9(12-3)6-10(11)13-8/h6H,4-5H2,1-3H3 |
InChI Key |
UBZPWMGPLMVDNO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=CC(=O)O1)OC)C |
Origin of Product |
United States |
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